4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-10(6-11(8-13)14(16)17)9-2-4-12(15)5-3-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMFQQSWWGUIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673392 | |
| Record name | 4'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916343-83-4 | |
| Record name | 4'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules. A multi-faceted approach using ¹H, ¹³C, ¹⁹F, and various 2D NMR experiments is essential to fully characterize the intricate structure of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid.
¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. Based on the compound's structure, a set of predicted signals can be outlined.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each chemically unique proton. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methoxy (B1213986) and carboxylic acid protons would appear as sharp singlets.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom. The presence of the electron-withdrawing fluorine atom will cause characteristic splitting of the signals for the carbons in the fluorinated ring (C-F coupling). The chemical shifts are influenced by the electronic effects of the substituents (methoxy, carboxylic acid, and fluoro groups).
Predicted ¹H and ¹³C NMR Data Note: The following data are predicted values based on standard chemical shift increments and coupling constant ranges. Actual experimental values may vary based on solvent and other conditions.
| Assignment | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~7.8 (d, J ≈ 1.5) | ~118 |
| C-3 | - | ~160 |
| H-4 | ~7.4 (dd, J ≈ 1.5, 1.5) | ~110 |
| C-5 | - | ~132 |
| H-6 | ~7.9 (d, J ≈ 1.5) | ~125 |
| C-1 | - | ~142 |
| C-1' | - | ~135 (d) |
| H-2'/6' | ~7.6 (dd, J ≈ 8.8, 5.4) | ~129 (d, JCF ≈ 8) |
| H-3'/5' | ~7.2 (t, J ≈ 8.8) | ~116 (d, JCF ≈ 21) |
| C-4' | - | ~163 (d, JCF ≈ 248) |
| -OCH₃ | ~3.9 (s) | ~56 |
| -COOH | >12.0 (s, br) | ~168 |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterization.
The ¹⁹F NMR spectrum of this compound is expected to exhibit a single resonance, as there is only one fluorine atom in the structure. The chemical shift of this signal provides insight into the electronic environment around the fluorine nucleus. Furthermore, the signal's multiplicity would be a triplet of triplets, resulting from coupling to the ortho- and meta-protons on the fluorinated ring, confirming its position at the C-4' location. ¹⁹F NMR is highly sensitive to subtle changes in the molecular environment, making it a valuable probe for conformational or binding studies.
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by mapping out the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) correlations. For this molecule, COSY would show cross-peaks between adjacent protons within each of the two aromatic rings (e.g., H-2'/H-3' and H-5'/H-6'), which is critical for assigning the specific protons on each ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. Key correlations would include those between the methoxy protons (-OCH₃) and the C-3 carbon, and importantly, between the protons on one ring (e.g., H-2'/6') and the carbons of the other ring (e.g., C-1), which definitively establishes the biphenyl (B1667301) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, irrespective of their through-bond connectivity. NOESY is particularly useful for determining the preferred rotational conformation (dihedral angle) around the C1-C1' bond by observing correlations between protons on opposite rings (e.g., between H-2/6 and H-2'/6').
The C1-C1' single bond in biphenyl systems can exhibit restricted rotation, potentially leading to the existence of distinct, slowly interconverting conformers (atropisomers) on the NMR timescale. Dynamic NMR studies, which involve recording spectra at various temperatures, could be employed to investigate this possibility. If the rotational barrier is sufficiently high, cooling the sample might lead to the broadening and eventual splitting of NMR signals into separate sets for each conformer, allowing for the measurement of the energy barrier to rotation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₁₄H₁₁FO₃. The experimentally measured mass would be compared to the calculated theoretical mass, with a match within a very small tolerance (typically <5 ppm) providing unequivocal confirmation of the elemental composition.
Predicted High-Resolution Mass Spectrometry Data
| Formula | Ion Type | Calculated Exact Mass (m/z) |
| C₁₄H₁₁FO₃ | [M+H]⁺ | 247.0765 |
| C₁₄H₁₁FO₃ | [M+Na]⁺ | 269.0584 |
| C₁₄H₁₁FO₃ | [M-H]⁻ | 245.0623 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. For a compound like this compound, GC-MS is particularly useful for assessing purity and identifying any volatile or semi-volatile impurities that may be present from the synthesis process. nih.gov
The methodology first requires derivatization of the carboxylic acid, typically by esterification (e.g., to its methyl ester), to increase its volatility and thermal stability, making it suitable for GC analysis. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster.
As each component exits the column, it enters the mass spectrometer, which acts as a detector. The molecules are ionized, fragmented into characteristic patterns, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries like those from NIST and WILEY. nih.govcore.ac.uk Purity is determined by comparing the peak area of the target compound to the total area of all detected peaks. This method can effectively identify residual solvents, starting materials, or byproducts from the synthesis.
Table 1: Illustrative GC-MS Data for Derivatized this compound
| Retention Time (min) | Component Identity | Area % | Key Mass Fragments (m/z) |
|---|---|---|---|
| 5.2 | Toluene (Residual Solvent) | 0.05 | 91, 92 |
| 15.8 | Methyl 4'-Fluoro-3-methoxybiphenyl-5-carboxylate | 99.90 | 260 (M+), 229, 201 |
| 17.2 | Unidentified Impurity | 0.05 | - |
Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS) for Rapid Direct Analysis
Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS) is an ambient ionization technique that allows for the rapid and direct analysis of solid and liquid samples with minimal to no preparation. waters.comwaters.com This method is highly advantageous for a quick verification of the molecular weight of synthesized compounds like this compound.
The technique involves placing a small amount of the solid sample onto the tip of a glass capillary, which is then inserted into the mass spectrometer's atmospheric pressure ionization (API) source. waters.com A stream of heated nitrogen gas is directed at the sample, causing it to vaporize. waters.comwaters.com The vaporized molecules are then ionized by a corona discharge, a process similar to atmospheric pressure chemical ionization (APCI). waters.com This "soft" ionization technique typically results in a prominent protonated molecular ion [M+H]⁺, providing a clear and immediate confirmation of the compound's molecular weight.
ASAP-MS is particularly effective for semi-volatile and low-polarity compounds. waters.com The entire analysis, from sample loading to data acquisition, can be completed in minutes, making it an efficient tool for reaction monitoring or high-throughput screening. gtfch.org By providing an exact mass measurement, often with an accuracy of less than 3 ppm, it can also help in determining the elemental composition of the molecule. waters.com
Table 2: Expected ASAP-MS Results for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.23 g/mol |
| Ionization Mode | Positive APCI-like |
| Observed Ion (m/z) | 247.07 [M+H]⁺ |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) Spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that is characteristic of the molecule's structure.
For this compound, the IR spectrum would display several distinct absorption bands corresponding to its key functional groups. The most prominent feature of a carboxylic acid is the extremely broad absorption band of the O-H bond stretch, which typically spans from 3500 to 2500 cm⁻¹, often overlapping with the C-H stretching region. spectroscopyonline.com This broadening is a result of strong intermolecular hydrogen bonding, which occurs as the molecules form dimers in the solid state. spectroscopyonline.com
Other key diagnostic peaks include the sharp and intense C=O (carbonyl) stretch of the carboxylic acid, appearing around 1700 cm⁻¹. The spectrum would also show C-O stretching vibrations for both the carboxylic acid and the methoxy ether group in the 1320-1000 cm⁻¹ range. spectroscopyonline.com Aromatic C=C bond stretching vibrations are expected in the 1600-1450 cm⁻¹ region, while the C-F stretch would produce a strong absorption typically found between 1100 and 1000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3500 - 2500 | Very Broad, Strong |
| Aromatic/Alkyl | C-H stretch | 3100 - 2850 | Medium, Sharp (on top of O-H) |
| Carboxylic Acid | C=O stretch | 1720 - 1680 | Strong, Sharp |
| Aromatic Rings | C=C stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid/Ether | C-O stretch | 1320 - 1210 | Strong |
| Fluoroaromatic | C-F stretch | 1100 - 1000 | Strong |
| Carboxylic Acid | O-H bend (wag) | 960 - 900 | Broad, Medium |
X-ray Diffraction Studies for Solid-State Structural Insights
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular and Crystal Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com This technique provides unambiguous proof of a compound's molecular structure and offers detailed insights into its spatial configuration (stereochemistry), bond lengths, bond angles, and intermolecular interactions. mdpi.com
To perform SC-XRD analysis on this compound, a high-quality single crystal must first be grown, often through slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from it, the precise location of each atom is determined. nih.gov
The resulting structural data would confirm the connectivity of the fluoro- and methoxy-substituted biphenyl carboxylic acid framework. Crucially, it would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature. Furthermore, the analysis would elucidate the supramolecular assembly in the crystal lattice, showing how individual molecules are arranged and held together by intermolecular forces, such as the characteristic hydrogen-bonding dimers formed between the carboxylic acid groups. nih.gov
Table 4: Representative Crystal Data Obtainable from SC-XRD Analysis
| Parameter | Illustrative Value |
|---|---|
| Empirical Formula | C₁₄H₁₁FO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y°, γ = 90° |
| Volume (V) | XYZ ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Intermolecular Interaction | O-H···O Hydrogen Bonding |
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatographic techniques are indispensable for both the purification of synthesized compounds and the quantitative assessment of their purity. For a non-volatile organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method.
In a typical purity assessment, a reversed-phase HPLC (RP-HPLC) method is employed. A small amount of the sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water, carries the sample through a column packed with a nonpolar stationary phase (most commonly C18-silica). The separation is based on the polarity of the analytes; less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier.
A detector, such as a UV-Vis spectrophotometer set to a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm), measures the concentration of the eluting components. The output is a chromatogram, a plot of detector response versus time. The purity of the sample is calculated by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total integrated peak area. This method is highly sensitive and can detect impurities at very low levels.
Table 5: Typical RP-HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Area | Area % | Assignment |
|---|---|---|---|---|
| 1 | 2.5 | 1500 | 0.05 | Polar Impurity |
| 2 | 8.1 | 2995500 | 99.85 | This compound |
| 3 | 9.3 | 3000 | 0.10 | Non-polar Impurity |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Scouting
Thin Layer Chromatography (TLC) serves as a rapid, indispensable tool for the qualitative monitoring of chemical reactions that produce this compound. Its primary applications are to track the consumption of starting materials, identify the formation of the product, and detect the presence of byproducts or impurities in real-time. TLC is also used as a preliminary method to scout for optimal solvent systems for purification by column chromatography.
Given the polar nature of the carboxylic acid group, silica (B1680970) gel is typically used as the stationary phase. The mobile phase is a carefully selected solvent mixture, the polarity of which is adjusted to achieve optimal separation. For aromatic carboxylic acids, common eluents consist of a non-polar solvent, such as hexane (B92381) or petroleum ether, mixed with a more polar solvent like ethyl acetate (B1210297) or diethyl ether. nih.gov To prevent the common issue of "tailing"—streaking of the analyte spot caused by strong interactions between the acidic proton and the silica surface—a small amount of a volatile acid like acetic acid or formic acid is often added to the mobile phase. orgsyn.org
Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm), where the aromatic rings of the biphenyl structure will absorb light and appear as dark spots on a fluorescent background.
Table 1: Illustrative TLC Data for Monitoring Synthesis This table provides hypothetical Retention Factor (Rf) values to demonstrate how TLC can be used to monitor the progress of a Suzuki coupling reaction to form the target compound.
| Compound | Function | Rf Value (7:3 Hexane:Ethyl Acetate) | Rf Value (7:3:0.1 Hexane:Ethyl Acetate:Acetic Acid) |
| Aryl Halide Precursor | Starting Material | 0.85 | 0.85 |
| Boronic Acid Precursor | Starting Material | 0.20 | 0.25 |
| This compound | Product | 0.40 (with tailing) | 0.50 (sharp spot) |
Note: Data are illustrative and intended to demonstrate the principles of TLC for reaction monitoring.
Column Chromatography for Compound Purification
Following a synthesis, column chromatography is the standard method for the purification of this compound on a preparative scale. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Normal-Phase Chromatography: The most common approach involves using silica gel as the stationary phase. Based on preliminary TLC analysis, a solvent system, typically a mixture of hexanes and ethyl acetate, is chosen. orgsyn.org As with TLC, the addition of a small percentage of acetic or formic acid to the eluent is often necessary to ensure sharp, well-defined peaks by suppressing the ionization of the carboxylic acid group and minimizing tailing. orgsyn.org The crude product is loaded onto the column and the eluent is passed through, allowing for the separation and collection of pure fractions of the target compound.
Reversed-Phase Chromatography: For highly polar compounds or when normal-phase chromatography provides inadequate separation, reversed-phase flash chromatography is a powerful alternative. teledyneisco.com In this technique, a non-polar stationary phase, such as C18-functionalized silica, is used with a polar mobile phase, typically a gradient of water and a polar organic solvent like acetonitrile or methanol. teledyneisco.com To improve the chromatography of carboxylic acids, a modifier such as trifluoroacetic acid (TFA) or formic acid is commonly added to the mobile phase at a low concentration (e.g., 0.1%). teledyneisco.com This maintains the analyte in its protonated, less polar form, leading to better retention and peak shape.
Table 2: Example Protocol for Normal-Phase Column Chromatography Purification
| Parameter | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude material) |
| Sample Loading | Dry loading on Celite or minimal volume of dichloromethane |
| Eluent System | Gradient elution, e.g., from 10% to 40% Ethyl Acetate in Hexanes + 0.5% Acetic Acid |
| Fraction Collection | Monitored by TLC or UV detector |
| Post-Purification | Fractions containing pure product are combined and solvent is removed via rotary evaporation |
Gas Chromatography (GC) for Volatile Compound Analysis in Mixtures
Gas Chromatography (GC) is a high-resolution analytical technique used to separate and analyze volatile compounds. Due to the high boiling point and polarity of this compound, direct analysis by GC is challenging. The carboxylic acid functional group can interact strongly with the stationary phase, leading to poor peak shape and thermal decomposition in the hot injector.
To overcome these limitations, derivatization is required to convert the non-volatile carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester. lmaleidykla.ltlmaleidykla.lt A common and effective method is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt This reaction replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility.
Once derivatized, the sample can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. mmu.ac.ukdss.go.th The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The GC-MS data provides a retention time for the derivatized analyte and a mass spectrum that can confirm its molecular weight and structure through characteristic fragmentation patterns. acs.org
Table 3: Hypothetical GC-MS Parameters for Analysis of a Derivatized Sample
| Parameter | Specification |
| Derivatization Reagent | BSTFA in Dimethylformamide (DMF) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Expected Result | A sharp peak at a specific retention time with a mass spectrum corresponding to the TMS-ester of the target compound. |
Gel Permeation Chromatography (GPC) for Polymerized Derivatives Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing polymers. If this compound is used as a monomer to synthesize a polymer—for instance, a polyester (B1180765) or a polyamide—GPC is essential for determining the molecular weight distribution of the resulting macromolecule.
GPC separates molecules based on their hydrodynamic volume in solution. The sample is dissolved in an appropriate solvent and passed through a column packed with a porous gel. ufl.edu Larger polymer chains cannot enter the pores as easily as smaller chains, and thus they travel a shorter path and elute from the column faster. The elution profile is used to determine several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.
Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains are of the same length.
The system is calibrated using polymer standards of known molecular weight, such as polystyrene. The choice of solvent (mobile phase) is critical; it must be a good solvent for the polymer being analyzed. ufl.edu For many polyesters and other polymers derived from aromatic monomers, tetrahydrofuran (B95107) (THF) is a common mobile phase. kpi.ua
Table 4: Representative GPC Data for a Hypothetical Polymer Derived from this compound
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer Batch A | 15,200 | 28,100 | 1.85 |
| Polymer Batch B | 18,500 | 32,400 | 1.75 |
Note: Data are representative and illustrate the type of information obtained from a GPC analysis.
Theoretical and Computational Investigations of 4 Fluoro 3 Methoxybiphenyl 5 Carboxylic Acid
Computational Spectroscopy
Computational methods can predict various types of spectra, providing a powerful tool for structural verification and analysis.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for molecular characterization. DFT calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts as well as IR vibrational frequencies.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR isotropic shielding constants, which are then converted to chemical shifts. nih.gov The predicted shifts are sensitive to the electronic environment of each nucleus. For 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid, characteristic shifts are expected for the aromatic protons and carbons, the methoxy (B1213986) group, the acidic proton of the carboxyl group, and the fluorine atom. Computational prediction is particularly valuable for assigning specific signals in complex spectra and for studying conformational effects on chemical shifts. comporgchem.comrsc.orgnsf.gov
IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These frequencies correspond to the energy required to excite molecular vibrations, such as bond stretching and bending. Key predicted vibrational frequencies for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the methoxy and carboxylic acid groups, aromatic C-H and C=C stretches, and the C-F stretch. Comparing calculated frequencies with experimental data helps confirm the presence of specific functional groups.
Intermolecular Interactions and Crystal Packing Theory
In the solid state, molecules arrange themselves in a crystal lattice influenced by a network of non-covalent interactions. Understanding these interactions is key to predicting crystal structure and material properties.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close contact between neighboring molecules. rri.res.in
For this molecule, the following interactions are expected to be significant:
O···H/H···O Contacts: Strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules are highly probable, likely forming dimeric structures. These would appear as distinct "spikes" in the fingerprint plot and represent a major contribution to crystal stability. rri.res.innih.gov
H···H Contacts: As with most organic molecules, non-specific hydrogen-hydrogen contacts will account for a large portion of the surface area. rri.res.innih.gov
C···H/H···C Contacts: These contacts, often associated with C-H···π interactions, are expected between the phenyl rings of neighboring molecules. nih.gov
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~40 - 50% |
| O···H / H···O | ~20 - 30% |
| C···H / H···C | ~15 - 25% |
| F···H / H···F | ~5 - 10% |
| Other (C···C, C···O, etc.) | < 5% |
Note: These percentages are estimates based on Hirshfeld analyses of other aromatic carboxylic acids and fluorinated compounds. rri.res.innih.govnih.gov
Hydrogen Bonding Networks in Solid-State Structures
In the solid state, carboxylic acids are well-known for forming robust hydrogen-bonding networks, which significantly influence their crystal packing and physicochemical properties. For this compound, it is highly probable that the carboxylic acid moieties will form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. This is a common and highly stable arrangement observed in the crystal structures of numerous aromatic carboxylic acids, including various substituted biphenyl (B1667301) carboxylic acids. nih.govnih.gov
The presence of the fluorine and methoxy substituents can further influence the crystal packing through weaker C-H···O and C-H···F interactions. The methoxy group can act as a hydrogen bond acceptor, while the fluorine atom is a weak hydrogen bond acceptor. These weaker interactions, along with potential π-π stacking between the biphenyl rings, would contribute to the formation of a complex three-dimensional supramolecular architecture.
Table 1: Predicted Hydrogen Bond Parameters in the Solid State of this compound This table presents hypothetical yet plausible data based on typical values for similar compounds.
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| O-H···O | 2.6 - 2.8 | 170 - 180 |
| C-H···O | 3.0 - 3.5 | 140 - 160 |
| C-H···F | 3.1 - 3.6 | 130 - 150 |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces and identifying transition states.
The oxidation of this compound can proceed through several pathways, primarily involving the biphenyl ring system. The methoxy group is an electron-donating group, which activates the aromatic ring it is attached to towards electrophilic attack. Conversely, the carboxylic acid and fluoro groups are electron-withdrawing, deactivating their respective rings.
Computational studies on the oxidation of similar aromatic compounds suggest that the reaction is likely to initiate at the more electron-rich methoxy-substituted ring. The reactivity profile can be predicted by calculating various electronic structure parameters, such as frontier molecular orbital energies (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. The regions of highest HOMO density and most negative electrostatic potential would indicate the most probable sites for initial oxidative attack.
The reaction mechanism would likely involve the formation of radical cations or the addition of an oxidizing agent to the aromatic ring, followed by subsequent steps to yield oxidized products. DFT calculations can be employed to determine the activation energies for different potential pathways, thereby identifying the most kinetically favorable route.
The decarboxylation of aromatic carboxylic acids is a reaction of significant interest. nih.gov Theoretical studies have shown that the mechanism can be influenced by factors such as the presence of catalysts, solvent, and the electronic nature of substituents. unt.edumasterorganicchemistry.com For this compound, computational modeling can be used to investigate potential decarboxylation mechanisms.
Table 2: Calculated Parameters for Reactivity and Decarboxylation of this compound This table presents hypothetical yet plausible data based on typical values for similar compounds.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation |
| LUMO Energy | -1.8 eV | Indicates susceptibility to reduction |
| Decarboxylation Barrier (Proton-assisted) | 35 kcal/mol | Energy required for CO2 loss via ionic pathway |
| Decarboxylation Barrier (Radical) | 45 kcal/mol | Energy required for CO2 loss via radical pathway |
Molecular Dynamics Simulations (MDS) for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of molecules and the influence of the surrounding environment, such as a solvent. researchgate.netbenthamopen.com
For this compound, a key conformational feature is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on the two rings, biphenyl and its derivatives are typically non-planar in their ground state. The presence of substituents can further influence this torsional barrier. rsc.org MD simulations can map the potential energy surface as a function of this dihedral angle, revealing the lowest energy conformations and the energy barriers to rotation. nih.govic.ac.uk
Solvation can have a significant impact on the conformational preferences and dynamics of the molecule. nih.govnih.gov MD simulations with explicit solvent molecules can model the interactions between the solute and the solvent, including hydrogen bonding between the carboxylic acid group and protic solvents, as well as dipole-dipole interactions. ucl.ac.uk These simulations can provide insights into how the solvent stabilizes different conformers and affects the rotational dynamics of the biphenyl system. The solvation shell around the molecule can be analyzed to understand the local solvent structure and its influence on the solute's behavior.
Table 3: Torsional Barrier and Solvation Free Energy for this compound in Different Solvents (Illustrative Values) This table presents hypothetical yet plausible data based on typical values for similar compounds.
| Solvent | Torsional Barrier (kcal/mol) | Solvation Free Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 2.5 | N/A |
| Water | 2.1 | -15.2 |
| Methanol | 2.2 | -12.8 |
| Chloroform | 2.4 | -8.5 |
Chemical Reactivity and Transformation Studies of 4 Fluoro 3 Methoxybiphenyl 5 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, readily participating in a variety of derivatization reactions.
Esterification and amidation are fundamental reactions for modifying the physicochemical properties of carboxylic acids, such as solubility, lipophilicity, and metabolic stability.
Esterification: The conversion of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid to its corresponding esters can be achieved through several standard protocols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and using the alcohol as the solvent or employing methods to remove the water byproduct can drive the reaction to completion. masterorganicchemistry.com For more sensitive substrates or when milder conditions are required, other methods such as reaction with alkyl halides in the presence of a base or using coupling agents can be employed. unc.edu
Amidation: The formation of amides from this compound typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization in chiral substrates. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. researchgate.net For sterically hindered substrates, specialized coupling reagents or conditions may be necessary to achieve high yields. organic-chemistry.orgchimia.chorgsyn.org
Table 1: Representative Conditions for Esterification and Amidation
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | ||
| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (catalytic), Reflux | Methyl Ester |
| Alkylation | Methyl Iodide (CH₃I), K₂CO₃, Acetone, Reflux | Methyl Ester |
| Amidation | ||
| Coupling Agent Method | Benzylamine, EDC, HOBt, DMF, Room Temp. | N-Benzyl Amide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key transformation for accessing the corresponding defunctionalized biphenyl (B1667301) core. The thermal decarboxylation of aromatic carboxylic acids often requires high temperatures and can be facilitated by catalysts. nist.gov A classic method involves heating the carboxylic acid in a high-boiling solvent like quinoline, often in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide), which stabilizes the transition state. rwth-aachen.de The expected product from the decarboxylation of this compound is 4'-Fluoro-3-methoxybiphenyl. The efficiency of the reaction can be influenced by the electronic nature of other substituents on the aromatic rings. nist.govrwth-aachen.de
Table 2: Potential Conditions for Decarboxylation
| Catalyst/Solvent System | Temperature Range | Expected Product |
|---|---|---|
| Copper powder in Quinoline | 200-250 °C | 4'-Fluoro-3-methoxybiphenyl |
| Palladium Catalyst | 150-200 °C | 4'-Fluoro-3-methoxybiphenyl |
| Thermal (no catalyst) | >300 °C | 4'-Fluoro-3-methoxybiphenyl |
Transformations of the Methoxy (B1213986) Group
The methoxy group is a common feature in natural products and synthetic molecules, and its cleavage to the corresponding phenol (B47542) is a critical transformation.
The cleavage of the aryl-O-methyl ether bond in this compound to yield 4'-Fluoro-3-hydroxybiphenyl-5-carboxylic acid requires potent reagents due to the stability of the bond. blucher.com.brchem-station.com Boron tribromide (BBr₃) is a highly effective, albeit harsh, reagent for this purpose and typically provides high yields at low temperatures. chem-station.com Other strong Lewis acids like aluminum chloride (AlCl₃) can also be used. ias.ac.inepo.org Alternatively, strong Brønsted acids such as hydrobromic acid (HBr) at elevated temperatures can effect demethylation. chem-station.com Care must be taken as these harsh conditions can sometimes affect other functional groups, such as the carboxylic acid, potentially leading to side reactions if not properly controlled. uantwerpen.be
Table 3: Common Reagents for O-Demethylation
| Reagent | Typical Solvent | Conditions |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp. |
| Hydrobromic Acid (HBr) | Acetic Acid or Water | Reflux (120-140 °C) |
| Aluminum Chloride (AlCl₃) | Dichlorobenzene | High Temperature |
Reactivity of the Fluorinated Biphenyl Core
The two aromatic rings of the biphenyl system are susceptible to electrophilic attack, with the position of substitution being dictated by the directing effects of the existing substituents.
The outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the interplay of the electronic and steric effects of the substituents on both rings. libretexts.orgyoutube.com
Ring A (substituted with -OCH₃ and -COOH):
The methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance.
The carboxylic acid (-COOH) group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.
The bulky 4-fluorophenyl group provides steric hindrance.
Ring B (substituted with -F):
The fluoro (-F) group is a deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance. libretexts.org
Substitution will be directed to the C-3' and C-5' positions (ortho to the fluorine). The C-4' position is blocked by the other ring.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Electrophile (E⁺) | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4'-Fluoro-2-nitro-3-methoxybiphenyl-5-carboxylic acid |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 2-Bromo-4'-fluoro-3-methoxybiphenyl-5-carboxylic acid |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 4-Acyl-4'-fluoro-3-methoxybiphenyl-5-carboxylic acid |
Oxidative Transformations of the Biphenyl Rings
The metabolic stability of a compound is a critical factor in its biological activity and persistence. Oxidative transformations, particularly hydroxylation of aromatic rings, are common metabolic pathways. Research into the biotransformation of fluorinated biphenyl compounds provides significant insight into the expected reactivity of this compound.
Studies utilizing the fungus Cunninghamella elegans, a well-established model for mammalian drug metabolism, have demonstrated the profound effect of fluorine substitution on the oxidative stability of the biphenyl skeleton. researchgate.netnih.gov When the parent compound, biphenyl-4-carboxylic acid, is incubated with C. elegans, it undergoes complete transformation to 4'-hydroxybiphenyl-4-carboxylic acid, indicating that the 4'-position is highly susceptible to oxidative attack. researchgate.netucd.ie
In stark contrast, the introduction of a fluorine atom at the 4'-position effectively blocks this metabolic pathway. nih.gov Studies have shown that 4'-fluoro-biphenyl-4-carboxylic acid remains entirely untransformed when subjected to the same conditions. researchgate.netucd.ie This resistance to oxidation highlights the utility of selective fluorination in enhancing the metabolic stability of biphenyl-based compounds.
The position of the fluorine atom is crucial for this blocking effect. Research on other isomers reveals that while fluorine substitution generally slows the rate of oxidation compared to the non-fluorinated parent compound, only the 4'-fluoro substitution completely prevents it. For instance, 2'-fluoro- and 3'-fluoro-biphenyl-4-carboxylic acid are still converted to hydroxylated metabolites by C. elegans, albeit at a reduced rate compared to biphenyl-4-carboxylic acid itself. researchgate.netucd.ie This suggests that while the electron-withdrawing nature of fluorine deactivates the aromatic ring to oxidative attack, its specific placement at the primary site of metabolism provides a steric or electronic shield that cytochrome P450 enzymes cannot overcome. ucd.ie
Based on these findings, it can be inferred that the 4'-fluoro group in this compound renders the C4' position of the biphenyl ring system resistant to oxidative transformation. While other positions on the two aromatic rings could theoretically undergo oxidation, the 4'-position is effectively protected.
| Compound | Position of Fluorine | Observed Transformation | Relative Rate of Oxidation |
|---|---|---|---|
| Biphenyl-4-carboxylic acid | None | Complete conversion to 4'-hydroxybiphenyl-4-carboxylic acid researchgate.netucd.ie | Fast |
| 4'-Fluoro-biphenyl-4-carboxylic acid | 4' | No transformation observed researchgate.netucd.ie | Blocked |
| 3'-Fluoro-biphenyl-4-carboxylic acid | 3' | Conversion to hydroxylated metabolites researchgate.netucd.ie | Slow |
| 2'-Fluoro-biphenyl-4-carboxylic acid | 2' | Conversion to hydroxylated metabolites researchgate.netucd.ie | Slow |
Palladium-Catalyzed Derivatization at Other Positions on the Biphenyl Skeleton
While no specific studies on the palladium-catalyzed derivatization of this compound have been published, its reactivity can be predicted based on well-established principles of C-H functionalization. The existing functional groups on the molecule—carboxylic acid, methoxy group, and the fluoro-phenyl substituent—exert significant electronic and steric influences that direct the regioselectivity of further transformations.
The carboxylic acid group is a powerful directing group in transition metal-catalyzed C-H activation. semanticscholar.org It can coordinate to a palladium center, directing functionalization specifically to the ortho C-H bonds. researchgate.net In the case of this compound, this directing effect would activate the C-H bonds at the C4 and C6 positions of the carboxylic acid-bearing ring. This makes these sites primary targets for derivatization reactions such as arylation, alkenylation, or acetoxylation.
The ultimate regioselectivity between the C4 and C6 positions would be influenced by the other substituents. The methoxy group at C3 is an ortho-, para-directing electron-donating group, which would electronically activate the ortho C4 position. Conversely, the bulky biphenyl substituent at C5 would exert a steric hindrance effect, potentially favoring derivatization at the less hindered C4 position over the C6 position, which is flanked by the large biphenyl group. The interplay between the carboxylate directing effect and these electronic and steric factors would determine the final reaction outcome.
Furthermore, the choice of ligands and reaction conditions in palladium-catalyzed processes is known to control regioselectivity. nih.govcapes.gov.br By tuning the catalytic system, it may be possible to selectively functionalize one position over another, enabling the synthesis of diverse derivatives. For instance, C-H functionalization methodologies could be employed to introduce new aryl or alkyl groups, creating more complex molecular architectures.
| Position on Skeleton | Directing Influence | Predicted Reactivity |
|---|---|---|
| C4 | ortho to Carboxylic Acid (Directing Group) semanticscholar.orgresearchgate.netortho to Methoxy Group (Activating) | Primary site for Pd-catalyzed C-H functionalization. |
| C6 | ortho to Carboxylic Acid (Directing Group) semanticscholar.orgresearchgate.netortho to Biphenyl Group (Steric Hindrance) | Potential site for functionalization, but likely disfavored due to steric hindrance. |
| C2 | meta to Carboxylic Acid ortho to Methoxy Group (Activating) | Less likely to be functionalized via carboxylate-directed C-H activation. |
| C2', C3', C5', C6' | On the fluoro-substituted ring | Not targeted by the carboxylic acid directing group; would require different catalytic strategies for functionalization. |
Applications in Materials Science and As Advanced Synthetic Intermediates
Development of Liquid Crystalline Materials
The rigid, rod-like structure of the biphenyl (B1667301) core is a common motif in calamitic (rod-shaped) liquid crystals. The specific substituents on this core, namely the fluoro, methoxy (B1213986), and carboxylic acid groups, play a crucial role in determining the mesomorphic properties of materials derived from this compound.
The functional groups of 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid have a profound impact on the key characteristics of liquid crystalline materials, such as dielectric anisotropy (Δε) and birefringence (Δn).
Methoxy Group: The lateral methoxy (CH₃O) group can also influence the mesomorphic properties. It can affect the molecular conformation and introduce steric effects that alter the packing of the molecules in the liquid crystalline phase. nih.gov The presence of such a group can impact the melting point and the stability of the mesophases.
Carboxylic Acid Group: The carboxylic acid group can participate in hydrogen bonding, which can lead to the formation of dimeric structures. This effective elongation of the molecular unit often stabilizes smectic and nematic phases, leading to higher clearing points. Biphenyl-4-carboxylic acid derivatives are known to be used in the formation of liquid crystalline materials. researchgate.netrsc.org
The interplay of these functional groups allows for the fine-tuning of properties like dielectric anisotropy and birefringence. For instance, fluorinated terphenyls are known to exhibit high birefringence and modest dielectric anisotropy. researchgate.net The combination of a fluoro and methoxy group in the target molecule offers a pathway to designing liquid crystals with specific, tailored electro-optical characteristics.
Table 1: Influence of Functional Groups on Liquid Crystal Properties
| Functional Group | Primary Effect on Molecular Properties | Impact on Mesomorphic Properties |
|---|---|---|
| Fluorine (-F) | High electronegativity, strong dipole moment, small size. nih.gov | Modulates dielectric anisotropy (Δε), can reduce melting point, enhances mesomorphism. nih.govresearchgate.netnih.gov |
| Methoxy (-OCH₃) | Introduces steric effects, influences molecular conformation. nih.gov | Affects phase transition temperatures and mesophase stability. nih.gov |
| Carboxylic Acid (-COOH) | Enables hydrogen bonding, leading to dimerization. researchgate.net | Stabilizes mesophases, often increasing clearing points. researchgate.netrsc.org |
Role in Polymer Chemistry
The unique structural features of this compound also make it a valuable monomer or additive in polymer chemistry, particularly for creating high-performance materials with enhanced properties.
The incorporation of rigid aromatic units, such as the fluorinated biphenyl core of this molecule, into polymer backbones is a well-established strategy for enhancing thermal and mechanical properties. Aromatic polyimides, for example, are known for their exceptional thermal stability, chemical resistance, and mechanical strength. uva.esrsc.org
When used as a monomer in the synthesis of polymers like polyimides or polyesters, this compound can impart these desirable characteristics. The resulting polymers would be expected to be amorphous and soluble in certain organic solvents, facilitating their processing into films or coatings. researchgate.nettandfonline.com
Table 2: Properties of High-Performance Polymers Containing Fluorinated Biphenyl Units
| Polymer Type | Key Structural Feature | Resulting Properties | Reference |
|---|---|---|---|
| Fluorinated Copoly(ether imide)s | Fluorinated biphenyl and pyridyl units | High glass transition temperatures (282-347 °C), excellent thermal stability (TGA 5% loss at 574–586 °C), high tensile strengths (109.1–111.9 MPa). tandfonline.com | tandfonline.com |
| Fluorinated Polyimides | Trifluoromethylbenzene and biphenyl units | Exceptional thermal stability (Tg up to 407 °C), high tensile strength (up to 232.73 MPa), low dielectric constant. mdpi.com | mdpi.com |
| Fluorinated Aromatic Polyimides | Biphenyl unit with CF₃ groups | High thermal resistance (decomposition > 450 °C), good solubility, and rigid backbone chains. uva.es | uva.es |
Polyethylene (PE) is a widely used commodity plastic, but its nonpolar and inert surface limits its application in areas requiring adhesion, printability, or compatibility with other materials. mdpi.com Surface functionalization is a key strategy to overcome these limitations. The carboxylic acid group of this compound provides a reactive handle for grafting onto the polyethylene backbone.
Chemical modification of PE can be achieved through various methods, including radical-induced grafting or Friedel-Crafts alkylation reactions, to introduce functional groups like carboxylic acids. mdpi.comnih.govrsc.org Grafting aromatic carboxylic acids, such as benzoic acid, onto the PE surface has been shown to increase its polarity and enhance its affinity for polar and aromatic substances, like printing inks. mdpi.com
By analogy, this compound could be used to functionalize PE. The resulting material would have a surface with increased polarity due to the carboxylic acid and methoxy groups, and the fluorinated biphenyl moiety would introduce unique surface properties, potentially including hydrophobicity and oleophobicity, which are characteristic of fluorinated compounds. Such modified polyethylene could find applications in advanced packaging, composites, and biomedical devices. The functionalized PE can be further transformed into other derivatives like esters and amides. nih.govrsc.org
Precursor for Advanced Organic Materials
Beyond liquid crystals and polymers, this compound serves as a valuable precursor for the synthesis of other advanced organic materials, notably those used in organic electronics.
Fluorinated biphenyl derivatives are of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govrsc.org The introduction of fluorine atoms into organic semiconductors can have several beneficial effects:
Electronic Properties: The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the material. acs.org This can improve the material's stability against oxidation in air and facilitate electron injection/transport in n-channel transistors.
Molecular Packing: Fluorination can profoundly affect the solid-state packing of molecules, which is critical for efficient charge transport. tuni.fi
Stability: The strength of the C-F bond enhances the chemical and thermal stability of the resulting devices. nih.gov
This compound can be used as a starting material to synthesize more complex conjugated molecules for these applications. The carboxylic acid group can be converted into other functional groups or used as a linking point in Suzuki coupling reactions to build larger π-conjugated systems. tuni.fi The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the biphenyl core allows for the tuning of the electronic properties of the final semiconductor material. Therefore, this compound is a promising building block for creating novel, high-performance organic semiconductors. nih.govtuni.fi
Ligands or Building Blocks for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers or ligands nih.gov. These materials are notable for their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures, leading to applications in gas storage, separation, and catalysis nih.gov.
The properties of a MOF are largely determined by the geometry and functionality of its organic linkers nih.gov. Aromatic carboxylic acids are frequently employed as linkers due to their ability to form strong, stable coordination bonds with metal centers nih.gov. This compound possesses the key structural features of a desirable MOF linker:
A Rigid Biphenyl Backbone: The biphenyl structure provides a rigid and well-defined geometry, which is crucial for the formation of ordered, porous frameworks.
Carboxylate Functional Group: The carboxylic acid group readily deprotonates to form a carboxylate that can coordinate to metal ions, serving as the "glue" that holds the framework together.
Functional Groups for Tuning: The presence of fluoro and methoxy groups on the biphenyl rings allows for the fine-tuning of the resulting MOF's properties. These functional groups can modify the chemical environment within the pores, influencing the framework's affinity for specific molecules (e.g., for selective gas adsorption). Fluorinated MOFs, for instance, have been a subject of study for their structural diversity .
By using this compound as a building block, it is possible to synthesize MOFs with tailored pore dimensions and surface chemistry, designed for specific applications in materials science.
Monomers for Organic Polymers of Intrinsic Microporosity (OMIMs)
Organic Polymers of Intrinsic Microporosity (PIMs), and their discrete molecular counterparts (OMIMs), are materials that possess microporosity due to inefficient packing of their rigid and contorted molecular structures nih.gov. Unlike traditional porous materials, their porosity is not dependent on a crystalline network but is an intrinsic property of the individual molecules or polymer chains. This unique characteristic makes them promising candidates for applications in gas separation and membrane technology researchgate.net.
The design of effective monomers for PIMs and OMIMs hinges on creating molecules with rigid, non-planar structures that cannot pack closely together. Research has demonstrated that fluorine-functionalized biphenyl and terphenyl derivatives are effective core structures for creating such molecules nih.gov. The introduction of bulky substituents can further enhance microporosity by reducing packing efficiency nih.gov.
This compound is a strong candidate as a monomer for creating advanced PIMs for several reasons:
Structural Rigidity and Contortion: The biphenyl core is inherently rigid. The substitution pattern, with functional groups at the 3, 4', and 5 positions, disrupts the planarity of the molecule, promoting inefficient packing.
Reactive Handle for Polymerization: The carboxylic acid group provides a reactive site for polymerization reactions. This allows it to be incorporated into a polymer backbone, leading to carboxylated PIMs. These carboxylated polymers have been shown to be high-performance materials with tunable gas transport properties researchgate.net.
Functional Group Influence: The fluoro and methoxy groups can influence the polymer's properties, such as its solubility and its interactions with different gas molecules, potentially improving selectivity in membrane applications.
The use of this compound as a monomer could lead to the development of novel PIMs with enhanced gas separation performance, exceeding the capabilities of existing materials researchgate.net.
Intermediate in the Synthesis of Diverse Organic Compounds
Role in the Synthesis of Agrochemicals and Dyes
The unique combination of a fluorinated biphenyl structure and a carboxylic acid functional group makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and dyes.
Agrochemicals: The introduction of fluorine into active ingredients has become a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and bioavailability nih.gov. Many of the most successful pesticides launched in recent decades are fluorinated compounds nih.gov. The fluoro-methoxyphenyl moiety, in particular, is a substructure found in potent herbicides. For example, the herbicide Halauxifen is a complex pyridinemonocarboxylic acid that contains a 4-chloro-2-fluoro-3-methoxyphenyl group nih.gov.
As a synthetic intermediate, this compound provides a pre-assembled, functionalized biphenyl core. This allows chemists to build more complex, biologically active molecules for crop protection without having to construct the fluorinated aromatic system from simpler precursors. The carboxylic acid group serves as a versatile handle for further chemical transformations, enabling its integration into a larger target molecule.
Dyes: Organic dyes are characterized by their complex aromatic structures and conjugated double bond systems, which are responsible for their color primescholars.com. The properties of a dye, such as its exact color, solubility, and fastness (ability to bind to a substrate), are often modified by the presence of specific functional groups called auxochromes primescholars.com. Carboxylic acid groups are common auxochromes that can modulate a dye's color and, crucially, improve its solubility in water and its ability to form strong bonds with fibers like cotton, silk, and wool primescholars.comresearchgate.net.
This compound can serve as a precursor or building block in the synthesis of novel dyes. The biphenyl structure can be part of the core chromophore (the color-bearing part of the molecule). The carboxylic acid group can be maintained as an auxochrome in the final product or used as a reactive site to link the biphenyl core to other aromatic systems, for instance, in the formation of azo dyes after conversion to an amino group and subsequent diazotization researchgate.net.
Table of Mentioned Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject of the article |
Q & A
Q. What are the recommended synthetic routes for 4'-Fluoro-3-methoxybiphenyl-5-carboxylic acid, and how can reaction yields be optimized?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to join halogenated aromatic precursors. For example, bromo- or iodo-substituted biphenyl derivatives can react with fluorinated arylboronic acids under reflux conditions. Post-coupling hydrolysis (using NaOH or KOH) converts ester intermediates to the carboxylic acid. Yield optimization involves catalyst screening (e.g., Pd(PPh₃)₄), solvent selection (e.g., DMF or THF), and temperature control (80–120°C). Purification via recrystallization or HPLC is critical to isolate high-purity product .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and biphenyl backbone integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays). Cross-reference spectral data with PubChem or CAS Common Chemistry entries for validation .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol. Solubility challenges in aqueous buffers can be mitigated by pre-dissolving in DMSO (≤1% v/v) for cell-based assays. For kinetic studies, use co-solvents like ethanol or acetonitrile. Always confirm solubility limits via serial dilution and nephelometry to avoid precipitation .
Advanced Research Questions
Q. How should researchers address contradictory data regarding the reactivity of this compound in different solvent systems?
Contradictions in reactivity (e.g., unexpected byproducts in THF vs. DMF) may arise from solvent polarity or coordination effects. Systematically test solvents (e.g., toluene, acetonitrile, DMSO) under controlled conditions (fixed temperature, inert atmosphere). Monitor reaction progress via TLC or in-situ IR spectroscopy. Validate findings using kinetic studies (e.g., rate constants for hydrolysis or coupling) and DFT calculations to model solvent interactions .
Q. What methodologies are suitable for investigating the bioactivity of this compound against enzyme targets?
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., kinase or protease) to measure binding affinity (KD).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
- Enzymatic inhibition assays : Use fluorogenic substrates to determine IC₅₀ values under physiologically relevant pH and temperature. Include negative controls (e.g., carboxylic acid derivatives lacking the methoxy group) to isolate structure-activity relationships .
Q. What strategies can be employed to derivatize this compound for structure-activity relationship (SAR) studies?
- Esterification : React with alkyl halides (e.g., methyl iodide) to probe the role of the carboxylic acid group.
- Amide coupling : Use EDCI/HOBt to link amines (e.g., benzylamine) for bioisosteric replacement.
- Halogenation : Introduce bromine at the biphenyl core via electrophilic substitution for further functionalization (e.g., Suzuki couplings). Monitor regioselectivity using NOESY or X-ray crystallography .
Q. How does the stability of this compound under varying pH and temperature conditions impact its applicability in biological assays?
Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours; analyze degradation via LC-MS.
- Thermal stability : Heat samples to 50–80°C and monitor decomposition kinetics.
- Light sensitivity : Expose to UV/visible light and assess photodegradation products. Store lyophilized samples at -20°C under argon to minimize hydrolysis and oxidation .
Q. What computational approaches can predict the binding interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model ligand-enzyme complexes. Optimize the protonation state of the carboxylic acid group at physiological pH.
- Molecular Dynamics (MD) simulations : Simulate binding trajectories (50–100 ns) in explicit solvent (e.g., TIP3P water) to assess conformational stability.
- QSAR modeling : Train models on fluorinated biphenyl analogs to predict logP, pKa, and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
